molecular formula C21H40N2 B12654289 4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole CAS No. 71913-12-7

4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole

Cat. No.: B12654289
CAS No.: 71913-12-7
M. Wt: 320.6 g/mol
InChI Key: QULUVEPNTKJBMR-MDZDMXLPSA-N
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Description

4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a long aliphatic chain (9-octadecenyl) attached to the imidazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole typically involves the reaction of imidazole with 9-octadecenyl bromide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the imidazole ring to other nitrogen-containing heterocycles.

    Substitution: The aliphatic chain can be modified through substitution reactions with different reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce tetrahydroimidazole compounds.

Scientific Research Applications

4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole involves its interaction with biological membranes. The long aliphatic chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole
  • 4,5-Dihydro-2-(9-octadecenyl)-1-methyl-1H-imidazole

Uniqueness

4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole is unique due to its specific aliphatic chain length and position, which confer distinct chemical and physical properties. This uniqueness makes it particularly effective in applications requiring membrane disruption.

Properties

CAS No.

71913-12-7

Molecular Formula

C21H40N2

Molecular Weight

320.6 g/mol

IUPAC Name

2-[(E)-octadec-9-enyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C21H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22-19-20-23-21/h9-10H,2-8,11-20H2,1H3,(H,22,23)/b10-9+

InChI Key

QULUVEPNTKJBMR-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCC1=NCCN1

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC1=NCCN1

Origin of Product

United States

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